6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its chloromethyl group and its role as a derivative of uracil, a component of RNA.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: The compound can be synthesized through the chloromethylation of uracil derivatives. This involves reacting uracil with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Dimethylation Reaction:
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, which offers better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the chloromethyl group can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Nucleophiles like sodium azide, aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of nucleotide analogs and other bioactive molecules. Biology: It serves as a tool in molecular biology for studying nucleotide metabolism and RNA synthesis. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with nucleotide synthesis pathways. It can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting RNA production and cellular functions.
Molecular Targets and Pathways Involved:
Nucleotide Synthetases: Inhibition of enzymes like ribonucleotide reductase.
RNA Polymerase: Interference with RNA polymerase activity.
Comparison with Similar Compounds
6-(Chloromethyl)uracil: A closely related compound with similar applications in nucleotide synthesis.
2,6-Bis(chloromethyl)pyridine: Another chloromethylated compound used in the synthesis of pyridine derivatives.
Uniqueness:
Higher Reactivity: The presence of the chloromethyl group increases the reactivity of the compound compared to uracil.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This compound's unique properties and wide range of applications make it a valuable asset in scientific research and industrial processes
Properties
CAS No. |
2639461-16-6 |
---|---|
Molecular Formula |
C7H10Cl2N2O2 |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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